molecular formula C17H25BFNO4 B1532386 Tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate CAS No. 1186637-38-6

Tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate

Cat. No. B1532386
CAS RN: 1186637-38-6
M. Wt: 337.2 g/mol
InChI Key: CHIICTVONKERBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate is a useful research compound. Its molecular formula is C17H25BFNO4 and its molecular weight is 337.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Radioligand Applications

This compound has relevance in the synthesis of radioligands for imaging studies. For example, compounds related to tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate have been synthesized for use as ligands for GABAA receptor complex-associated neuronal chloride ion channels. The synthesis of carbon-11-, fluorine-18-, and iodine-125-labeled GABAA-gated chloride ion channel blockers demonstrates the compound's utility in developing potential imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) (Snyder et al., 1995).

Material Science and Polymer Applications

In materials science, derivatives of this compound have been used to initiate Suzuki-Miyaura chain growth polymerization, leading to the production of heterodisubstituted polyfluorenes. These polymers, when covalently attached to polyethylene glycol, form stable nanoparticles with bright fluorescence emission, showcasing the compound's application in creating advanced materials with potential uses in electronics, sensors, and bioimaging (Fischer, Baier, & Mecking, 2013).

Organic Synthesis

In organic synthesis, this compound is valuable as an intermediate in the synthesis of complex molecules. The compound has been involved in the preparation of new steroids with an aromatic A-ring, indicating its role in synthesizing compounds with potential pharmaceutical applications (Maurin, Ibrahim-Ouali, & Santelli, 2002).

Antioxidants and Chemical Stability

Research also explores the synthesis of new antioxidants with higher molecular weights, where related compounds have been synthesized to enhance the thermal stability and effectiveness of antioxidants in protecting materials like polypropylene against thermal oxidation. This indicates the potential of this compound derivatives in developing materials with improved durability and resistance to degradation (Pan, Liu, & Lau, 1998).

Mechanism of Action

properties

IUPAC Name

tert-butyl N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-13-10-11(19)8-9-12(13)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIICTVONKERBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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